4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Overview
Description
4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, also known as uracil-5-carboxylic acid or uracil-5-acetic acid, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a key intermediate in the synthesis of various bioactive molecules, including antiviral and anticancer agents.
Scientific Research Applications
Chemical Synthesis and Reactions
4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid derivatives, known as Biginelli-compounds, have been extensively studied in chemical synthesis. Kappe & Roschger (1989) explored various reactions of these compounds, demonstrating their potential in synthesizing pyrimido[2,3-b]thiazines, thiazolo[3,2-a]pyrimidines, and 4,6-disubstituted-pyrimidine-5-carbonitriles (Kappe & Roschger, 1989).
NMR Spectroscopy
T. Kress (1994) conducted studies on the proton NMR spectra of 4,6-dimethylpyrimidine-5-carboxylic acid derivatives. This research provided insights into the hydration properties and molecular structure of these compounds (Kress, 1994).
Biological Activity
A group of esters of 2-oxo- and 2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which include 4,6-dimethyl derivatives, have been studied for their wide spectrum of biological activities. V. Zavodnik et al. (2005) examined the conformation and crystal structure of these compounds, highlighting their relevance in medicinal chemistry (Zavodnik et al., 2005).
Antimicrobial Applications
Research by N. A. Kheder et al. (2011) focused on the antimicrobial evaluation of some tetrahydropyrimidine derivatives, including 4,6-dimethyl variants. Their findings suggested promising results in the antimicrobial domain (Kheder et al., 2011).
Synthesis of Novel Derivatives
In 2019, R. Shastri and Post reported the synthesis of novel 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids, demonstrating the versatility of 4,6-dimethyl derivatives in creating new chemical entities with potential antimicrobial properties (Shastri & Post, 2019).
Photodissociation Studies
M. Wrona et al. (1975) studied the photodissociation of 4,6-dimethyl-2-thipyrimidine derivatives. This research provided insights into the electrochemical and photochemical properties of these compounds, relevant to fields like nucleic acid photochemistry (Wrona et al., 1975).
Quantum Chemical Studies
M. K. Mamarakhmonov et al. (2016) conducted quantum chemical studies on these compounds, focusing on their electronic structures and reactivity. Such studies are vital for understanding the chemical behavior and potential applications of 4,6-dimethyl derivatives in various scientific fields (Mamarakhmonov et al., 2016).
properties
IUPAC Name |
4,6-dimethyl-2-oxo-1H-pyrimidine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-3-5(6(10)11)4(2)9-7(12)8-3/h1-2H3,(H,10,11)(H,8,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYAVJZPZFFTER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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